Cas no 113204-23-2 (2-fluoro-N-(pyridin-4-yl)benzamide)

2-Fluoro-N-(pyridin-4-yl)benzamide is a fluorinated benzamide derivative featuring a pyridinyl substituent, which enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom at the 2-position of the benzoyl ring contributes to increased metabolic stability and improved binding affinity in target interactions. Its pyridin-4-yl moiety offers additional coordination sites, making it valuable in metal-catalyzed reactions or as a ligand scaffold. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors or bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and well-defined structural characteristics ensure reproducibility in research applications.
2-fluoro-N-(pyridin-4-yl)benzamide structure
113204-23-2 structure
商品名:2-fluoro-N-(pyridin-4-yl)benzamide
CAS番号:113204-23-2
MF:C12H9N2OF
メガワット:216.211
CID:3055665
PubChem ID:579342

2-fluoro-N-(pyridin-4-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-fluoro-N-(pyridin-4-yl)benzamide
    • 2-fluoro-N-pyridin-4-ylbenzamide
    • G51042
    • MLS000104914
    • Oprea1_307869
    • Benzamide, 2-fluoro-N-(4-pyridyl)-
    • SMR000054844
    • CS-0269491
    • STK051689
    • HMS2341E20
    • 2-fluoro-N-(4-pyridyl)benzamide
    • 2-Fluoro-N-(4-pyridinyl)benzamide
    • AB00076616-01
    • CMRRKJCQVVVOIJ-UHFFFAOYSA-N
    • Cambridge id 5246320
    • BDBM39324
    • AKOS000672982
    • 113204-23-2
    • cid_579342
    • 2-Fluoro-N-(4-pyridinyl)benzamide #
    • Oprea1_715667
    • 2-fluoro-n'-(4-pyridyl)benzamide
    • EN300-10214210
    • 2-Fluoro-N-(pyridin-4(1h)-ylidene)benzamide
    • 2-fluoranyl-N-pyridin-4-yl-benzamide
    • CHEMBL1545417
    • インチ: InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-8H,(H,14,15,16)
    • InChIKey: CMRRKJCQVVVOIJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 216.06989108Da
  • どういたいしつりょう: 216.06989108Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

2-fluoro-N-(pyridin-4-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10214210-5g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2 95%
5g
$1530.0 2023-10-28
Enamine
EN300-10214210-0.25g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2 95%
0.25g
$216.0 2023-10-28
Enamine
EN300-10214210-0.05g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2 95%
0.05g
$101.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340161-2.5g
2-Fluoro-N-(pyridin-4(1h)-ylidene)benzamide
113204-23-2 98%
2.5g
¥22334.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340161-100mg
2-Fluoro-N-(pyridin-4(1h)-ylidene)benzamide
113204-23-2 98%
100mg
¥3830.00 2024-08-09
Enamine
EN300-10214210-10.0g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2
10g
$2269.0 2023-06-10
Enamine
EN300-10214210-5.0g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2
5g
$1530.0 2023-06-10
Enamine
EN300-10214210-0.1g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2 95%
0.1g
$152.0 2023-10-28
Enamine
EN300-10214210-1g
2-fluoro-N-(pyridin-4-yl)benzamide
113204-23-2 95%
1g
$528.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340161-250mg
2-Fluoro-N-(pyridin-4(1h)-ylidene)benzamide
113204-23-2 98%
250mg
¥4665.00 2024-08-09

2-fluoro-N-(pyridin-4-yl)benzamide 関連文献

2-fluoro-N-(pyridin-4-yl)benzamideに関する追加情報

Comprehensive Analysis of 2-fluoro-N-(pyridin-4-yl)benzamide (CAS No. 113204-23-2): Properties, Applications, and Research Insights

2-fluoro-N-(pyridin-4-yl)benzamide (CAS No. 113204-23-2) is a fluorinated aromatic amide compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a fluorobenzene moiety with a pyridine ring through an amide linker, making it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the prevalence of similar structures in FDA-approved drugs targeting cancer and inflammatory diseases.

In recent years, the demand for fluorinated organic compounds like 2-fluoro-N-(pyridin-4-yl)benzamide has surged, driven by the "fluorine boom" in medicinal chemistry. Fluorine's ability to enhance metabolic stability and bioavailability makes this compound valuable for structure-activity relationship (SAR) studies. Computational chemistry studies suggest its utility in designing selective enzyme modulators, particularly for tyrosine kinases involved in cell signaling pathways. The pyridine-amide fragment also shows promise in metal-organic framework (MOF) applications for catalytic systems.

The synthesis of CAS 113204-23-2 typically involves coupling reactions between 2-fluorobenzoic acid derivatives and 4-aminopyridine, with yields optimized through modern techniques like microwave-assisted synthesis. Analytical characterization via NMR spectroscopy (particularly 19F-NMR) and high-resolution mass spectrometry confirms its structural integrity. Stability studies indicate robust performance under standard laboratory conditions, though storage recommendations emphasize protection from humidity due to the amide hydrolysis potential.

Current research trends highlight 2-fluoro-N-(pyridin-4-yl)benzamide as a candidate for fragment-based drug design (FBDD). Its moderate molecular weight (218.21 g/mol) and balanced lipophilicity (calculated LogP ~1.8) align with Lipinski's rule of five parameters. Several patent applications describe derivatives of this core structure for neuroprotective agents and antimicrobial compounds, reflecting industry interest. The ortho-fluoro substitution appears crucial for bioactivity, possibly influencing target binding through steric and electronic effects.

From a commercial perspective, suppliers list CAS 113204-23-2 with >98% purity for research use, with pricing reflecting the complexity of fluorinated pyridine derivatives. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. The compound's spectral data (IR, UV-Vis) have been thoroughly documented to support analytical method development in quality control laboratories.

Emerging applications explore the use of 2-fluoro-N-(pyridin-4-yl)benzamide in materials science, particularly as a building block for organic semiconductors. The conjugated system formed by the benzamide-pyridine structure exhibits interesting photophysical properties worth investigating for optoelectronic devices. Additionally, its metal coordination behavior is being studied for developing novel catalysts in green chemistry applications.

For researchers querying about "fluorobenzamide derivatives solubility" or "pyridine amide synthesis optimization", this compound serves as an excellent case study. Recent publications demonstrate improved synthetic routes using flow chemistry techniques, addressing common challenges in heterocyclic amide formation. The scientific community continues to investigate its structure-property relationships, with particular focus on how the fluoro substituent influences crystallization behavior in solid-state formulations.

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